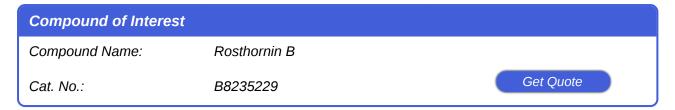


## Rosthornin B CAS number and molecular weight

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An In-depth Technical Guide to Rosthornin B

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Rosthornin B** is a naturally occurring ent-kaurene diterpenoid that has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of **Rosthornin B**, including its physicochemical properties, its mechanism of action as a direct inhibitor of the NLRP3 inflammasome, and methodologies for its study. This document is intended to serve as a valuable resource for researchers investigating novel therapeutics for inflammatory diseases.

## **Physicochemical Properties**

**Rosthornin B** is a diterpenoid compound isolated from the plant Rabdosia rosthornii.[1] Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	125181-21-7	[1][2][3][4]
Molecular Formula	C24H34O7	
Molecular Weight	434.52 g/mol	
Class	ent-kaurene diterpenoid	_
Appearance	Powder	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	_

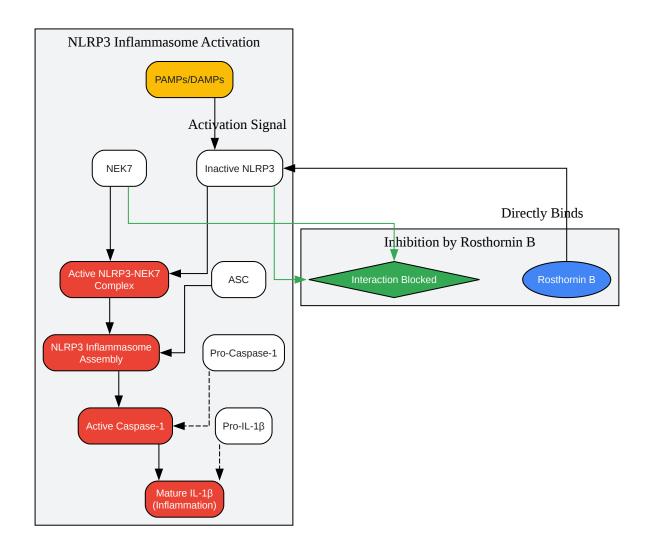
# Mechanism of Action: NLRP3 Inflammasome Inhibition

Recent studies have elucidated that **Rosthornin B** exerts its anti-inflammatory effects by directly targeting the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, and its aberrant activation is implicated in a variety of inflammatory diseases.

**Rosthornin B** has been identified as a potent and specific inhibitor of NLRP3. Its mechanism of action involves the direct binding to NLRP3, which consequently obstructs the interaction between NLRP3 and NEK7 (NIMA-related kinase 7). The NLRP3-NEK7 interaction is an essential step for the assembly and activation of the NLRP3 inflammasome. By preventing this interaction, **Rosthornin B** effectively inhibits the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

# Signaling Pathway of Rosthornin B in NLRP3 Inflammasome Inhibition





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Caption: **Rosthornin B** directly binds to inactive NLRP3, preventing its interaction with NEK7 and subsequent inflammasome assembly.

## **Experimental Protocols**



The following section outlines the general methodologies employed in the study of **Rosthornin B**'s effect on the NLRP3 inflammasome. These are based on published research and should be adapted and optimized for specific experimental conditions.

## In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the general steps to assess the inhibitory effect of **Rosthornin B** on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

- Cell Culture and Priming:
  - Culture BMDMs in appropriate media.
  - $\circ$  Prime the cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1 $\beta$ .
- Rosthornin B Treatment and Inflammasome Activation:
  - Pre-incubate the primed BMDMs with varying concentrations of Rosthornin B.
  - o Induce NLRP3 inflammasome activation using an agonist such as nigericin or ATP.
- Analysis:
  - Collect cell culture supernatants to measure the levels of secreted IL-1β and caspase-1 activity using ELISA and specific activity assays, respectively.
  - Prepare cell lysates to analyze the expression of inflammasome components (NLRP3, ASC, pro-caspase-1) and the cleavage of caspase-1 by Western blotting.

### **Co-Immunoprecipitation for NLRP3-NEK7 Interaction**

This method is used to demonstrate that **Rosthornin B** inhibits the physical interaction between NLRP3 and NEK7.

Cell Treatment and Lysis:



- Treat primed BMDMs or a suitable cell line (e.g., HEK293T overexpressing tagged NLRP3 and NEK7) with Rosthornin B and the inflammasome agonist.
- Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
  - Incubate the cell lysates with an antibody specific for either NLRP3 or NEK7.
  - Add protein A/G beads to pull down the antibody-protein complexes.
- Analysis:
  - Wash the beads to remove non-specific binding.
  - Elute the protein complexes and analyze the presence of the co-immunoprecipitated protein (NEK7 or NLRP3, respectively) by Western blotting. A reduced amount of the coprecipitated protein in Rosthornin B-treated samples indicates inhibition of the interaction.

#### In Vivo Mouse Models of NLRP3-Related Diseases

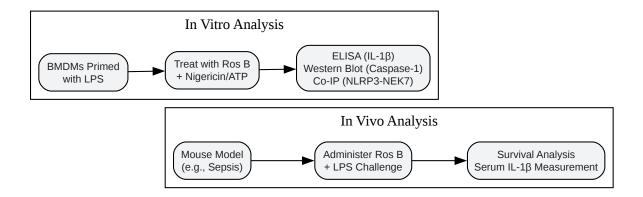
In vivo studies are crucial to evaluate the therapeutic potential of **Rosthornin B**. Mouse models of NLRP3-driven diseases like septic shock, peritonitis, and colitis have been utilized.

- Septic Shock Model:
  - Administer Rosthornin B to mice via an appropriate route (e.g., intraperitoneal injection).
  - Induce septic shock by injecting a lethal dose of LPS.
  - $\circ$  Monitor survival rates and measure serum levels of IL-1 $\beta$  and other inflammatory markers at specified time points.
- Peritonitis Model:
  - Pre-treat mice with Rosthornin B.
  - Induce peritonitis by intraperitoneal injection of an inflammasome agonist like monosodium urate (MSU) crystals.



 Collect peritoneal lavage fluid to quantify inflammatory cell infiltration (e.g., neutrophils) and measure cytokine levels.

### **Experimental Workflow Diagram**



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Caption: General experimental workflow for evaluating **Rosthornin B**'s anti-inflammatory activity.

#### Conclusion

**Rosthornin B** is a promising natural product with a well-defined mechanism of action targeting the NLRP3 inflammasome. Its ability to directly bind NLRP3 and prevent the crucial interaction with NEK7 makes it a compelling candidate for the development of novel anti-inflammatory therapies. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of **Rosthornin B** and similar compounds in the context of NLRP3-driven diseases.

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